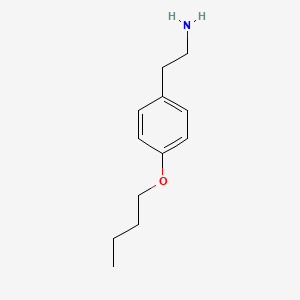

2-(4-Butoxyphenyl)ethan-1-amine

Vue d'ensemble

Description

2-(4-Butoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a derivative of phenylethylamine, where the phenyl ring is substituted with a butoxy group at the para position. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-butoxybenzaldehyde.

Reductive Amination: The 4-butoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Butoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethylamines.

Applications De Recherche Scientifique

Pharmaceutical Development

2-(4-Butoxyphenyl)ethan-1-amine has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. It is being investigated for its role as a trace amine-associated receptor 1 (TAAR1) agonist, which may have implications in treating conditions such as schizophrenia and other neuropsychiatric disorders. Studies have shown that compounds with similar structures exhibit notable efficacy in preclinical models of schizophrenia, indicating a promising avenue for drug development .

Biochemical Assays

The compound serves as a substrate in various biochemical assays, particularly in enzyme-catalyzed reactions. Its unique structure allows it to interact with specific enzymes, facilitating the study of metabolic pathways and enzyme kinetics. For instance, it can be used to assess the activity of amine oxidases, which are critical in neurotransmitter metabolism .

Organic Synthesis

In synthetic organic chemistry, this compound acts as an important intermediate for the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation and substitution reactions, making it valuable in the preparation of pharmaceuticals and specialty chemicals .

Case Study 1: TAAR1 Agonist Research

A study published in MDPI explored the design and synthesis of novel compounds related to trace amine receptors. The research indicated that derivatives of this compound exhibited significant agonistic activity at TAAR1, suggesting their potential for treating schizophrenia-related disorders .

Case Study 2: Biochemical Assay Development

Research conducted on enzyme kinetics utilized this compound as a substrate to investigate the activity of specific enzymes involved in neurotransmitter degradation. The findings highlighted its utility in understanding metabolic pathways relevant to psychiatric conditions .

Mécanisme D'action

The mechanism of action of 2-(4-Butoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including:

Receptors: It may bind to and activate or inhibit specific receptors in the central nervous system.

Enzymes: It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways.

Pathways: The compound may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of a butoxy group.

2-(4-Ethoxyphenyl)ethan-1-amine: Similar structure but with an ethoxy group instead of a butoxy group.

2-(4-Propoxyphenyl)ethan-1-amine: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

2-(4-Butoxyphenyl)ethan-1-amine is unique due to its butoxy substitution, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic properties compared to its analogs.

Activité Biologique

2-(4-Butoxyphenyl)ethan-1-amine, also known by its CAS number 65423-11-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a butoxy group attached to a phenyl ring, which may influence its pharmacological properties, including receptor binding affinity and lipophilicity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

- Molecular Formula : C13H19NO

- Molecular Weight : 219.29 g/mol

- Structure : The compound consists of a phenyl ring substituted with a butoxy group and an ethylamine chain.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 4-butoxybenzaldehyde.

- Reaction : Reductive amination with ethylamine using sodium cyanoborohydride as a reducing agent.

- Conditions : The reaction is usually performed in an organic solvent under controlled temperature conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of phenyl ethylamines can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have demonstrated that compounds with structural similarities to this compound can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives showed significant activity against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Interaction with Biological Targets

The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes:

- Receptor Binding : The compound may bind to central nervous system receptors, potentially influencing neurotransmission pathways.

- Enzymatic Activity : It may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways, affecting overall cellular functions .

The mechanism by which this compound exerts its biological effects involves:

- Molecular Targets : The compound interacts with neurotransmitter receptors and enzymes.

- Pathway Modulation : It may enhance or inhibit signaling pathways related to cell growth and apoptosis.

- Binding Interactions : The butoxy group enhances lipophilicity, potentially improving membrane permeability and receptor affinity .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)ethan-1-amine | Methoxy substitution | Moderate CNS activity |

| 2-(4-Ethoxyphenyl)ethan-1-amine | Ethoxy substitution | Lower antimicrobial effects |

| 2-(4-Propoxyphenyl)ethan-1-amine | Propoxy substitution | Similar anticancer effects |

The unique butoxy substitution in this compound potentially enhances its pharmacokinetic properties compared to its analogs, leading to improved receptor binding and biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Effects : A study investigating various phenylethylamines found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that 2-(4-butoxyphenyl)ethan-1-amines might share similar properties .

- Neuropharmacological Assessment : Research assessing the effects of related compounds on behavioral models indicated potential anxiolytic properties, warranting further investigation into the central nervous system effects of 2-(4-butoxyphenyl)ethan-1-amines .

Propriétés

IUPAC Name |

2-(4-butoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOGOZZYBQRPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276909 | |

| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-11-2 | |

| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.